3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the thienopyrimidine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including cyclization, chlorination, and nucleophilic substitution . The starting materials often include methyl 3-aminothiophene-2-carboxylate and urea, which undergo a series of reactions to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the thienopyrimidine ring .
Scientific Research Applications
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), which plays a crucial role in B cell receptor signaling . This inhibition leads to the suppression of B cell proliferation, making it a potential candidate for treating B cell-related disorders .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have shown significant antimycobacterial activity.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: These are used as host materials for high-efficiency organic light-emitting diodes.
Uniqueness
3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its potential as a BTK inhibitor and its antiproliferative properties make it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H20N2O3S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N2O3S/c1-3-27-18-9-7-17(8-10-18)24-21(25)20-19(11-12-28-20)23(22(24)26)14-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
VGCZJNXOYCVYIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC(=C4)C |
Origin of Product |
United States |
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